REACTION_SMILES
|
[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][c:11]([C:13]([F:14])([F:15])[F:16])[cH:12]1.[O:17]1[CH2:18][CH2:19][CH2:20][CH2:21]1>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][c:6]([CH2:7][OH:8])[cH:10][c:11]([C:13]([F:14])([F:15])[F:16])[cH:12]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cc(CO)cc(C(F)(F)F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |